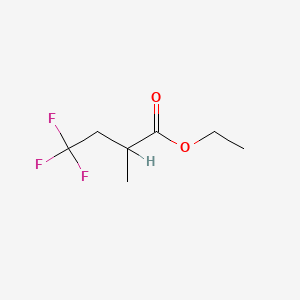

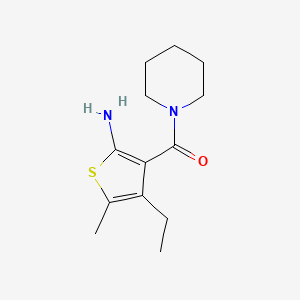

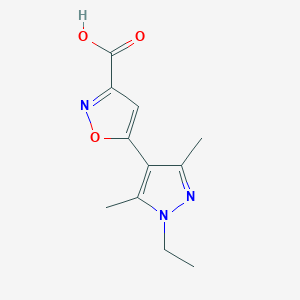

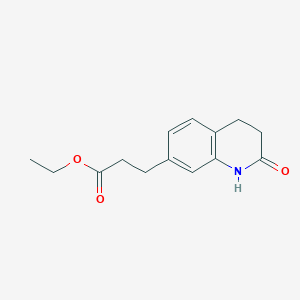

![molecular formula C15H15NO B3021059 4-[乙基(苯基)氨基]苯甲醛 CAS No. 86872-96-0](/img/structure/B3021059.png)

4-[乙基(苯基)氨基]苯甲醛

描述

4-[Ethyl(phenyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.

The exact mass of the compound 4-[Ethyl(phenyl)amino]benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-[Ethyl(phenyl)amino]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Ethyl(phenyl)amino]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对映选择性催化

4-[乙基(苯基)氨基]苯甲醛和相关化合物可用作对映选择性催化中的关键中间体。例如,由苯乙胺合成的氨基醇,其结构与4-[乙基(苯基)氨基]苯甲醛相关,已被用作手性配体,用于二乙基锌对醛的非对映选择性加成(Asami等人,2015)。这些过程对于生产具有高对映选择性的手性仲醇非常重要。

生物中间体的合成

2-((4-取代苯基)氨基)苯甲醛,其结构与4-[乙基(苯基)氨基]苯甲醛相似,对于合成抗癌药物的生物活性中间体至关重要。已建立用于这些化合物的高效合成方法,证明了它们在药物化学中的重要性(Duan等人,2017)。

缓蚀

由相关分子衍生的席夫碱化合物在酸性环境中抑制钢腐蚀方面显示出显着的潜力。由结构上与4-[乙基(苯基)氨基]苯甲醛相关的化合物合成的席夫碱与它的前体相比表现出增强的缓蚀性(Emregül & Hayvalı,2006)。

光学非线性特性

由与4-[乙基(苯基)氨基]苯甲醛密切相关的乙基-4-氨基苯甲酸酯衍生的席夫碱化合物表现出显着的非线性光学特性。这些特性,如折射率和光学限制,表明它们在光学技术中的潜在应用(Abdullmajed等人,2021)。

抗菌和镇痛活性

由4-氨基甲苯胺合成的化合物,其结构上可以与4-[乙基(苯基)氨基]苯甲醛相关,已被评估其抗菌和镇痛活性。这突出了此类化合物在开发新的治疗剂中的相关性(Tirlapur & Noubade,2010)。

分子结构研究

对相关苯甲醛化合物的晶体结构的研究提供了对其分子构象和电子性质的见解。这些信息对于理解它们的反应性和在各个领域的潜在应用至关重要(Wink等人,2011)。

安全和危害

While specific safety and hazard information for 4-[Ethyl(phenyl)amino]benzaldehyde is not available, general precautions should be taken while handling this compound. These include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

Based on its structure, it can be inferred that it may interact with enzymes or receptors that have affinity for aromatic compounds .

Mode of Action

It is known that aromatic compounds can participate in various chemical reactions such as nucleophilic aromatic substitution . The ethyl(phenyl)amino group may also engage in interactions with its targets, potentially altering their function .

Biochemical Pathways

Aromatic compounds are known to be involved in a variety of biochemical processes, including the synthesis of other organic compounds .

Pharmacokinetics

Given its aromatic nature, it may be metabolized by enzymes such as cytochrome p450s, which are known to metabolize a wide range of xenobiotics .

Result of Action

Aromatic compounds can have a wide range of biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 4-[Ethyl(phenyl)amino]benzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .

属性

IUPAC Name |

4-(N-ethylanilino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-16(14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKDVEPBROVGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303084 | |

| Record name | 4-[ethyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86872-96-0 | |

| Record name | NSC156557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[ethyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

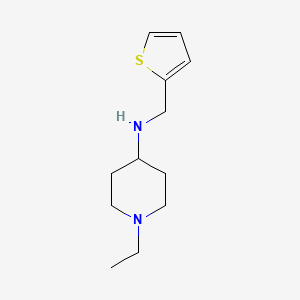

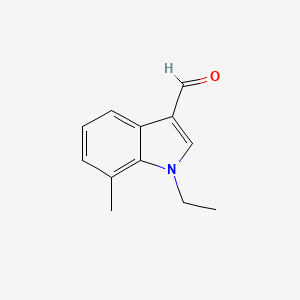

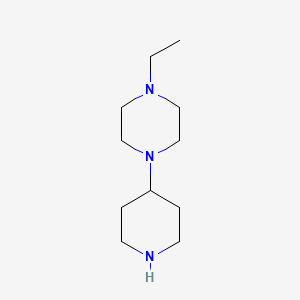

![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)